molecular formula C27H18ClN7Na4O15S5 B1145797 CID 137216243 CAS No. 145017-98-7

CID 137216243

Cat. No.: B1145797
CAS No.: 145017-98-7
M. Wt: 968.2 g/mol
InChI Key: KMIFZJHHHQJORY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem Compound IDs (CIDs) are unique identifiers for chemical entities, but none of the sources describe this compound. To proceed, direct access to PubChem or specialized chemical databases (e.g., SciFinder, Reaxys) would be required to retrieve its IUPAC name, molecular formula, and functional groups .

Properties

CAS No.

145017-98-7

Molecular Formula

C27H18ClN7Na4O15S5

Molecular Weight

968.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatoethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI Key

KMIFZJHHHQJORY-UHFFFAOYSA-J

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2,7-naphthalenedisulfonic Acid Tetrasodium Salt; _x000B_5-[[4-Chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 137216243 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate can then undergo further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

CID 137216243 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

CID 137216243 has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 137216243 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

No comparative data for CID 137216243 exists in the evidence. However, the methodology for comparing analogous compounds can be inferred from general guidelines:

Table 1: Framework for Compound Comparison

Parameter Example from Evidence Relevance to this compound
Structural Features Betulin (CID 72326) vs. betulinic acid (CID 64971): Differences in functional groups (hydroxyl vs. carboxyl) Requires structural data for this compound.
Functional Similarity Irbesartan (CID 3749) and troglitazone (CID 5591) are both inhibitors but target different proteins Dependent on this compound’s biological targets.
Physicochemical Properties Oscillatoxin D (CID 101283546) vs. 30-methyl-oscillatoxin D (CID 185389): Methylation alters solubility and toxicity Requires experimental or computational data.

Key Challenges:

  • Structural Ambiguity : Without this compound’s structure, identifying analogs (e.g., positional isomers, homologs) is impossible.
  • Data Gaps : Evidence lacks spectral, synthetic, or bioactivity data for this compound.

Recommendations for Further Research

Consult PubChem Directly : Retrieve this compound’s entry for structural details, associated patents, and bioactivity profiles .

Leverage Cheminformatics Tools: Use tools like RDKit or Open Babel to generate similarity scores (e.g., Tanimoto coefficient) against known compounds .

Experimental Validation : Perform assays (e.g., GC-MS, NMR) to characterize physicochemical properties and compare with analogs.

Notes on Evidence Limitations

  • The evidence emphasizes NLP models (e.g., BERT , Transformer ) and editorial guidelines for journals but lacks chemical data for this compound.

Q & A

Basic: How to formulate a focused research question for studying CID 137216243?

Methodological Answer:
Begin by identifying gaps in existing literature about the compound’s properties, interactions, or applications. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . For example:

  • Feasibility: Are resources (e.g., lab equipment, computational tools) available to study its synthesis pathways?
  • Novelty: Does the question address understudied aspects, such as its catalytic behavior under extreme pH conditions?
    Avoid vague phrasing (e.g., “What is this compound?”) and instead specify measurable outcomes (e.g., “How does temperature affect its stability in aqueous solutions?”) .

Basic: What steps ensure a rigorous literature review for this compound?

Methodological Answer:

Search Strategy: Use databases like PubMed, SciFinder, and Web of Science with precise keywords (e.g., “this compound AND spectroscopic analysis”). Prioritize primary sources and peer-reviewed journals .

Critical Appraisal: Assess the validity of studies by checking experimental conditions (e.g., purity of the compound, control variables) .

Synthesis: Organize findings into themes (e.g., structural analogs, reactivity studies) and identify contradictions (e.g., conflicting solubility data) .

Basic: How to design experiments to test hypotheses about this compound’s properties?

Methodological Answer:

  • Define Variables: For hypothesis-driven research (e.g., “this compound exhibits antimicrobial activity”), select independent (e.g., concentration) and dependent variables (e.g., bacterial growth inhibition) .
  • Controls: Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known antimicrobial agents) .
  • Reproducibility: Document protocols in detail (e.g., synthesis steps, instrument calibration) to enable replication .

Advanced: How to resolve contradictions in existing data on this compound’s reactivity?

Methodological Answer:

Meta-Analysis: Compare methodologies across studies (e.g., differences in reaction solvents or catalysts) .

Replicate Experiments: Reproduce key studies under standardized conditions to isolate variables causing discrepancies .

Computational Modeling: Use tools like DFT (Density Functional Theory) to predict reactivity and validate experimental observations .
Example: Conflicting reports on its oxidation behavior may arise from varying oxygen levels in reaction environments—systematically test under controlled atmospheres .

Advanced: What strategies optimize experimental design for studying this compound’s pharmacokinetics?

Methodological Answer:

  • PICOT Framework: Structure the study around Population (e.g., in vitro cell lines), Intervention (e.g., dosage levels), Comparison (e.g., placebo), Outcome (e.g., bioavailability), and Timeframe .
  • High-Throughput Screening: Use automated assays to test multiple parameters (e.g., metabolic stability across pH gradients) .
  • Error Mitigation: Quantify uncertainties (e.g., instrument precision) and report confidence intervals .

Advanced: How to ensure reproducibility in synthesizing this compound?

Methodological Answer:

Detailed Protocols: Specify reaction conditions (e.g., temperature, stirring rate) and purification methods (e.g., column chromatography gradients) .

Characterization Standards: Use NMR, HPLC, and mass spectrometry to verify purity (>95%) and structural integrity .

Data Transparency: Publish raw spectral data and crystallographic files in supplementary materials .

Advanced: How to integrate interdisciplinary methods (e.g., computational + experimental) for this compound research?

Methodological Answer:

  • Hybrid Workflows: Combine molecular docking simulations (to predict binding affinity) with in vitro assays (to validate results) .
  • Collaborative Frameworks: Establish shared data repositories for cross-disciplinary teams to analyze structural and functional data .
  • Validation Loops: Iteratively refine computational models using experimental feedback (e.g., adjusting force fields based on spectroscopic data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.